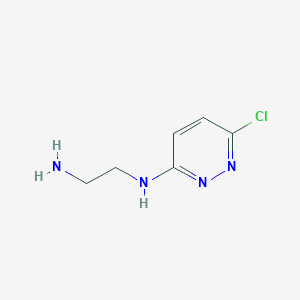

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(6-chloropyridazin-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c7-5-1-2-6(11-10-5)9-4-3-8/h1-2H,3-4,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUUPOHTEBCDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Displacement of Halogen

Starting Material : 3,6-Dichloropyridazine reacts with ethylenediamine under basic conditions.

Mechanism : The electron-withdrawing chlorine at position 6 activates the pyridazine ring, facilitating nucleophilic attack at position 3.

Procedure :

-

3,6-Dichloropyridazine (1.0 equiv) is dissolved in anhydrous DMF.

-

Ethylenediamine (5.0 equiv) and K₂CO₃ (2.0 equiv) are added.

-

The mixture is heated at 80°C for 24 hours.

-

The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 28–32%.

Challenges : Competing bis-alkylation and solvent degradation at elevated temperatures.

Protected Amine Strategy

To mitigate over-alkylation, one amine of ethylenediamine is protected (e.g., Boc or Cbz groups).

Procedure :

-

Protection : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-ethane-1,2-diamine.

-

Substitution : N-Boc-ethane-1,2-diamine (1.2 equiv) reacts with 3,6-dichloropyridazine in DMF at 60°C for 12 hours.

-

Deprotection : The Boc group is removed using TFA/CH₂Cl₂ (1:1) to afford the target compound.

Yield : 35–40% after deprotection.

Reductive Amination

Aldehyde Intermediate Route

Step 1 : Synthesis of 6-chloropyridazine-3-carbaldehyde via Vilsmeier-Haack formylation of 3-amino-6-chloropyridazine.

Step 2 : Condensation with ethylenediamine followed by NaBH₃CN reduction.

Conditions :

-

Solvent: MeOH, 4Å molecular sieves.

-

Temperature: 25°C, 48 hours.

-

Workup: Extraction with CH₂Cl₂, drying (Na₂SO₄), and vacuum distillation.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Substrate : 3-Bromo-6-chloropyridazine reacts with ethylenediamine using Pd(OAc)₂/Xantphos.

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (10 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene, 110°C, 24 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| SNAr (Unprotected) | Simple, one-pot | Low yield, side reactions | 28–32% |

| SNAr (Protected Amine) | Higher selectivity | Additional protection/deprotection steps | 35–40% |

| Reductive Amination | Mild conditions | Requires aldehyde precursor | 26% |

| Buchwald-Hartwig | High functional group tolerance | Costly catalysts, rigorous anhydrous conditions | 30% |

Scale-Up Considerations and Industrial Feasibility

-

Cost Efficiency : SNAr with unprotected ethylenediamine is preferred for large-scale synthesis despite modest yields.

-

Safety : Ethylenediamine (H315, H319) and chlorinated solvents require stringent handling.

-

Purification : Vacuum distillation or preparative HPLC is critical for isolating the pure diamine .

Chemical Reactions Analysis

Types of Reactions

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the N'-hydroxyethanimidamide core but differ in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N'-hydroxyethanimidamide | 175203-76-6 | C₈H₉FN₂O₃S | 232.23 | 4-fluorophenyl, sulfonyl group |

| 2-(2-Fluorophenyl)-N'-hydroxyethanimidamide | Not provided | C₈H₉FN₂O | 168.17 | 2-fluorophenyl, no sulfonyl group |

| 2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | 333748-81-5 | C₈H₇ClF₂N₂O | 220.61 | 2-chloro-6-fluorophenyl, no sulfonyl group |

| 2-[2-(4-Fluorophenyl)-4-oxo-pyrazolo-pyrazin-yl]-N'-hydroxyethanimidamide | 58824-51-4 | C₁₃H₁₀FN₅O₂ | 295.25 | Pyrazolo-pyrazine ring, 4-fluorophenyl |

| 2-(4-Fluorobenzylsulfonyl)-N'-hydroxyethanimidamide | 175276-85-4 | C₉H₁₀FN₂O₃S | 246.25 | Benzylsulfonyl, 4-fluorophenyl |

Key Observations :

- Positional Isomerism : The 2-fluorophenyl analog (168.17 g/mol) lacks the sulfonyl group, reducing its molecular weight and polarity compared to the target compound .

- Heterocyclic Modifications : The pyrazolo-pyrazine derivative (295.25 g/mol) introduces a fused heterocyclic ring, likely enhancing π-π stacking interactions in biological systems .

Physicochemical Properties

Analysis :

- The sulfonyl group in the target compound enhances solubility in polar solvents like dimethylformamide (DMF) compared to non-sulfonylated analogs .

- The benzylsulfonyl analog’s higher melting point suggests greater crystalline stability due to extended conjugation .

Biological Activity

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.5 g/mol. The compound features a chlorinated pyridazine moiety linked to an ethane-1,2-diamine structure, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways critical for cellular responses.

The exact mechanisms remain under investigation, but preliminary studies suggest that the chloropyridazine structure enhances binding affinity to biological targets due to its unique electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance:

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, reporting significant inhibition of bacterial growth at specific concentrations.

Anticancer Activity

The compound has also been explored for its anticancer potential. Its ability to induce apoptosis in cancer cells has been documented:

- Case Study : In vitro studies demonstrated that this compound can trigger apoptotic pathways in human cancer cell lines, leading to reduced cell viability.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C6H11ClN4 | 245.5 g/mol | Contains a chlorinated pyridazine moiety |

| N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine | C10H16ClN4 | 263.17 g/mol | Features a cyclohexane backbone |

| 6-Chloropyridazine | C5H4ClN3 | 155.56 g/mol | Parent compound without ethylene diamine |

This table illustrates how the presence of the ethane-1,2-diamine moiety in this compound distinguishes it from other related compounds, potentially enhancing its biological activity.

Research Applications

This compound is being investigated for various applications in scientific research:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.

- Biochemical Probes : Used to study enzyme interactions and cellular signaling pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex heterocyclic compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine, and what key intermediates are involved?

- The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 6-chloropyridazine-3-amine with ethylene diamine under controlled conditions (e.g., anhydrous solvents, reflux) is a plausible route, analogous to methods used for similar ethylenediamine derivatives like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) . Key intermediates include halogenated pyridazine precursors, which require purification via column chromatography or recrystallization to ensure high yield (>70%) and purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- 1H/13C NMR : Characteristic signals for the ethylenediamine chain (e.g., δ 2.7–3.1 ppm for –CH2–NH–) and pyridazine aromatic protons (δ 7.5–8.5 ppm) should be observed. The chlorine substituent on pyridazine induces distinct deshielding effects .

- HRMS : Molecular ion peaks ([M+H]+) should match the theoretical mass (e.g., C6H10ClN5: 195.06 g/mol). Isotopic patterns consistent with chlorine (3:1 ratio for M and M+2) further validate the structure .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Based on analogous ethylenediamine derivatives, the compound may exhibit acute toxicity (oral/skin) and skin sensitization (GHS Category 1A–1C). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound?

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ethylenediamine.

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product suppression.

- Catalyst : Trace Lewis acids (e.g., ZnCl2) may accelerate substitution but require post-reaction removal .

- Data Contradictions : Discrepancies in yields (e.g., 50% vs. 80%) across studies may arise from impurities in starting materials or incomplete solvent drying. Validate intermediates via TLC or HPLC .

Q. What strategies can address conflicting spectroscopic data in structural elucidation?

- Case Study : If NMR signals for the ethylenediamine chain overlap with aromatic protons, use 2D NMR (COSY, HSQC) to resolve connectivity. Compare experimental HRMS with theoretical isotopic distributions to rule out impurities .

- Alternative Techniques : X-ray crystallography provides unambiguous confirmation but requires high-purity crystals. For hygroscopic compounds, use inert atmosphere during crystallization .

Q. How can this compound be functionalized for applications in drug discovery or catalysis?

- Derivatization : Introduce substituents via reductive amination (e.g., alkylation at the secondary amine) or coupling reactions (e.g., Suzuki-Miyaura for aryl modifications). For example, attaching fluorinated groups may enhance bioavailability .

- Biological Activity : Screen for antiparasitic activity (e.g., antiplasmodial assays) using methodologies similar to chloroquine derivatives .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT Calculations : Model the nucleophilic substitution pathway to identify transition states and activation energies. Solvent effects (e.g., dielectric constant of DMSO) can be incorporated via continuum models .

- MD Simulations : Predict binding affinities for biological targets (e.g., malaria parasite enzymes) using docking software (AutoDock Vina) and validate via in vitro assays .

Methodological Guidelines

- Synthesis : Follow protocols for analogous halogenated ethylenediamine derivatives, prioritizing anhydrous conditions and inert atmospheres .

- Characterization : Use a combination of NMR, HRMS, and elemental analysis. For hygroscopic samples, store under argon .

- Data Validation : Cross-check spectral data with literature and address contradictions via orthogonal techniques (e.g., IR for functional groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.